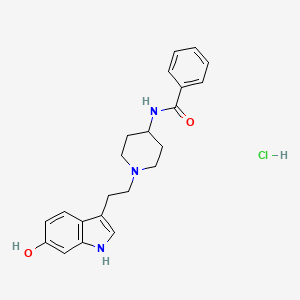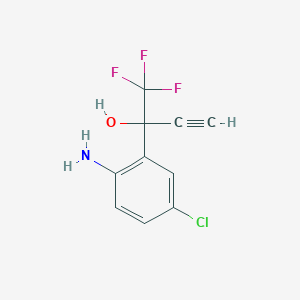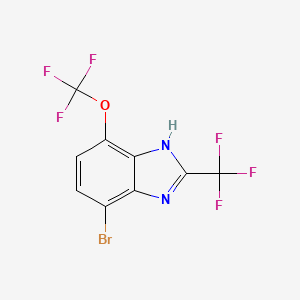
N-Nitrosodibenzylamine-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosodibenzylamine-d10 is a deuterated form of N-Nitrosodibenzylamine, a compound belonging to the nitrosamine family. Nitrosamines are known for their potential carcinogenic properties and are often studied for their effects on biological systems. This compound is used as an analytical standard in various scientific research applications due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosodibenzylamine-d10 typically involves the nitrosation of dibenzylamine-d10. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction proceeds as follows:
- Dissolve dibenzylamine-d10 in an appropriate solvent like ethanol.
- Add sodium nitrite to the solution.
- Slowly add hydrochloric acid to the mixture while maintaining a low temperature.
- Stir the reaction mixture for a specified period.
- Isolate the product by extraction and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitrosation process.
Análisis De Reacciones Químicas
Types of Reactions
N-Nitrosodibenzylamine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert this compound to amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Nitrosodibenzylamine-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an analytical standard for the quantification of nitrosamines in various samples.
Biology: Studied for its mutagenic and carcinogenic properties.
Medicine: Investigated for its potential effects on DNA and its role in cancer research.
Industry: Used in the quality control of pharmaceuticals and other products to ensure the absence of harmful nitrosamines.
Mecanismo De Acción
N-Nitrosodibenzylamine-d10 exerts its effects primarily through the formation of DNA adducts, leading to DNA damage. The compound induces DNA single-strand breaks, which can result in mutations and potentially lead to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair pathways. The compound’s interaction with these targets disrupts normal cellular processes and can lead to cell death or transformation.
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosodiphenylamine
- **N
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
N,N-bis[(2,3,4,5,6-pentadeuteriophenyl)methyl]nitrous amide |
InChI |
InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Clave InChI |
RZJLAUZAMYYGMS-LHNTUAQVSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B15293009.png)
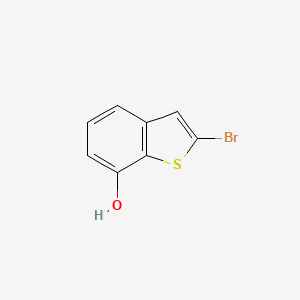
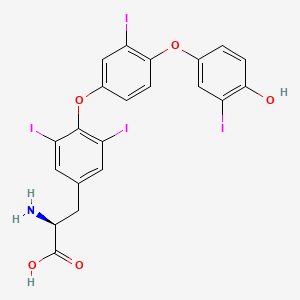
![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)
![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)
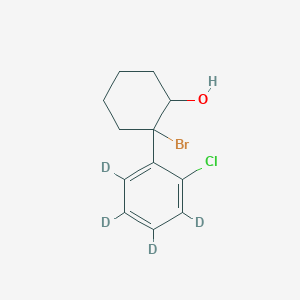
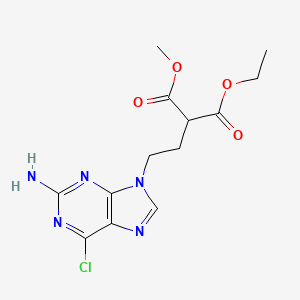
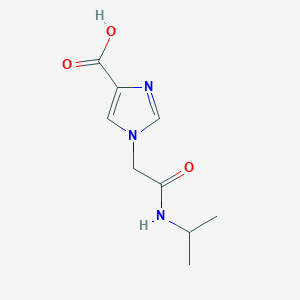
![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
